molecular formula C11H13NS2 B14777885 (3,5-Bis(methylthio)phenyl)propanenitrile

(3,5-Bis(methylthio)phenyl)propanenitrile

Cat. No.: B14777885
M. Wt: 223.4 g/mol
InChI Key: XAQKKUGPYACTGN-UHFFFAOYSA-N
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Description

(3,5-Bis(methylthio)phenyl)propanenitrile is an organic compound with the molecular formula C11H13NS2 and a molecular weight of 223.36 g/mol This compound features a phenyl ring substituted with two methylthio groups at the 3 and 5 positions and a propanenitrile group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(methylthio)phenyl)propanenitrile typically involves the reaction of 3,5-bis(methylthio)benzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aldehyde, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(methylthio)phenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Bis(methylthio)phenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Bis(methylthio)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Bis(methylthio)phenyl)propanenitrile is unique due to the presence of both methylthio and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

3-[3,5-bis(methylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C11H13NS2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-4H2,1-2H3

InChI Key

XAQKKUGPYACTGN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)CCC#N)SC

Origin of Product

United States

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